molecular formula C12H19NO3 B2875175 tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 2243507-85-7

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No.: B2875175
CAS No.: 2243507-85-7
M. Wt: 225.288
InChI Key: JOCXFHAYSWYBDR-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate (CAS: 2243507-85-7) is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine ring system with a ketone group at the 3-position and a tert-butyl carbamate protective group. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol . The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex heterocycles. However, it is currently listed as discontinued by suppliers like Fluorochem, limiting its accessibility .

Properties

IUPAC Name

tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCXFHAYSWYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-85-7
Record name tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the reaction of a suitable pyrrole derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug design .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The oxo group’s position (3-, 5-, or 6-) significantly impacts reactivity and intermolecular interactions.
  • Ring System Variations : Compounds like 879687-92-0 replace the cyclopenta[b]pyrrole with an isoindole ring, altering steric and electronic properties .
  • Similarity Scores : Computational analyses rank 148404-28-8 as the closest analog (similarity score: 1.00) due to identical molecular formulas and functional groups, differing only in ring substitution patterns .

Physicochemical Properties

Property Target Compound 5-Oxo Isomer (1507246-53-8) 6-Oxo Isomer (1823254-83-6)
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Storage Conditions 2–8°C, sealed 2–8°C, sealed 2–8°C, sealed
Purity 97% Not specified Not specified

Notes:

  • Limited data on melting/boiling points highlight gaps in characterization for these compounds.
  • All analogs require cold storage to maintain stability, suggesting sensitivity to thermal degradation .

Hazard Statements

Compound Hazard Codes (GHS) Key Risks
Target Compound (2243507-85-7) H315, H319 Skin/eye irritation
5-Oxo Isomer (1507246-53-8) H315, H319 Skin/eye irritation
6-Oxo Isomer (1823254-83-6) H302, H315, H319, H335 Toxic if swallowed; skin/eye/respiratory irritation
cis-5-Oxo (146231-54-1) H315, H319 Skin/eye irritation; no carcinogenicity data

Key Findings :

  • The 6-oxo derivative (1823254-83-6) exhibits broader toxicity, including oral toxicity (H302) and respiratory irritation (H335), likely due to increased bioavailability .
  • All compounds lack comprehensive carcinogenicity or reproductive toxicity data, necessitating caution in handling .

Biological Activity

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate, also known by its CAS number 885277-81-6, is a compound that has garnered interest in pharmacological research due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacokinetic data, and case studies.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Purity : >96%
  • Structure : The compound features a pyrrole ring system, which is significant in medicinal chemistry for its diverse biological activities.

Research indicates that compounds similar to this compound function as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-regulated kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a role in cell proliferation and survival. The compound's structure allows it to bind effectively to the ATP-binding site of ERK5, demonstrating submicromolar potency and selectivity against related kinases such as p38 MAPK .

Pharmacokinetics

A study evaluating the pharmacokinetic properties of related compounds indicated favorable parameters for oral bioavailability and clearance rates. For instance, a related compound exhibited an oral bioavailability of 42% in mouse models, suggesting that similar derivatives may possess comparable absorption characteristics .

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Oral Bioavailability (F)42%

Anti-Cancer Activity

A notable study involved the use of pyrrole-based compounds in a mouse tumor xenograft model. The results demonstrated that these compounds could significantly inhibit tumor growth, supporting their potential as therapeutic agents in oncology .

Synthesis and Optimization

The synthesis of this compound has been optimized for scalability, achieving high yields through multi-step reactions. This efficient synthesis is crucial for further biological testing and development .

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